molecular formula C23H29NO5 B3466055 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide

Cat. No.: B3466055
M. Wt: 399.5 g/mol
InChI Key: RUNFVSKKUKTZEM-UHFFFAOYSA-N
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Description

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide is a novel organic compound primarily recognized for its unique structural configuration. This compound is characterized by the presence of multiple methoxy groups and a cyclopentyl structure, rendering it a potential candidate for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide typically involves multi-step organic reactions. Starting with 3,4-dimethoxybenzaldehyde, a sequence of reactions including cyclopentylation, methylation, and amidation is employed to achieve the final product. Each step is carefully optimized to ensure high yield and purity, often requiring specific catalysts and controlled reaction environments.

Industrial Production Methods: Industrial production of this compound may utilize large-scale reaction vessels and continuous flow processes to enhance efficiency. Advanced techniques such as microwave-assisted synthesis or flow chemistry can be employed to shorten reaction times and improve overall yield. Key parameters such as temperature, pressure, and reactant concentrations are meticulously monitored to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methoxy groups present can undergo oxidative cleavage under specific conditions, leading to the formation of aldehyde or carboxylate derivatives.

  • Reduction: The cyclopentyl ring can be hydrogenated to introduce additional functional groups or modify the existing structure.

  • Substitution: Electrophilic aromatic substitution reactions are feasible at the methoxy-bearing aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Catalytic hydrogenation using palladium or platinum on carbon.

  • Substitution: Halogenation reactions using bromine or chlorination agents under suitable conditions.

Major Products:

  • Oxidative products include aldehyde or carboxylate derivatives.

  • Reduction products involve the modified cyclopentyl structure.

  • Substituted products consist of halogenated or other functionalized aromatic rings.

Scientific Research Applications

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide finds applications across diverse fields:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

  • Industry: Utilized as a precursor in the manufacture of high-performance polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The methoxy groups and cyclopentyl structure facilitate binding to these targets, modulating their activity. This can lead to alterations in signal transduction pathways, influencing various physiological processes.

Comparison with Similar Compounds

Compared to compounds such as N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide or N-{[1-(3,4-dihydroxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide offers unique binding properties and stability due to the presence of multiple methoxy groups

Some other similar compounds include:

  • N-{[1-(2,3-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide

  • N-{[1-(3-methoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide

  • N-{[1-(3,4-methylenedioxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide

Properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-26-17-8-9-18(20(14-17)28-3)22(25)24-15-23(11-5-6-12-23)16-7-10-19(27-2)21(13-16)29-4/h7-10,13-14H,5-6,11-12,15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNFVSKKUKTZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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